4-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with a suitable thiadiazole precursor. One common method involves the use of hydrazonoyl halides and thiocyanates under specific conditions to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
4-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyrazole Derivatives: Compounds with the pyrazole ring also exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
4-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of both pyrazole and thiadiazole rings in its structure. This dual-ring system can enhance its biological activity and provide a broader range of applications compared to compounds with only one of these rings .
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
4-methyl-1-(1,2,5-thiadiazol-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-3-12(10-7(5)8)4-6-2-9-13-11-6/h2-3H,4H2,1H3,(H2,8,10) |
InChI Key |
ABVQIUYJNHKYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=NSN=C2 |
Origin of Product |
United States |
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